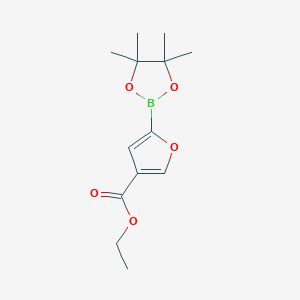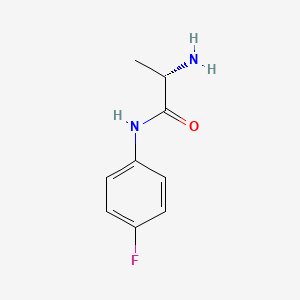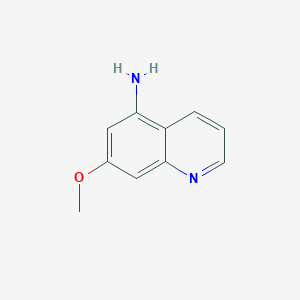
3-(Benzyloxy)-4-methylbenzaldehyde
概要
説明
3-(Benzyloxy)-4-methylbenzaldehyde is an organic compound with the molecular formula C15H14O2. It is a benzaldehyde derivative where the benzene ring is substituted with a benzyloxy group at the 3-position and a methyl group at the 4-position. This compound is of interest in organic synthesis and various chemical research applications due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
3-(Benzyloxy)-4-methylbenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-methylbenzaldehyde with benzyl alcohol in the presence of an acid catalyst. The reaction typically proceeds via an etherification process, where the hydroxyl group of benzyl alcohol reacts with the aldehyde group of 4-methylbenzaldehyde to form the benzyloxy group.
Another method involves the use of boronic esters as protective groups in carbohydrate chemistry. This process includes the formation of cyclic boronic esters from boronic acids and carbohydrate derivatives, followed by functionalization and deprotection steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale etherification reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(Benzyloxy)-4-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 3-(Benzyloxy)-4-methylbenzoic acid.
Reduction: 3-(Benzyloxy)-4-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(Benzyloxy)-4-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: It may be used in the development of bioactive compounds and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents.
作用機序
The mechanism of action of 3-(Benzyloxy)-4-methylbenzaldehyde involves its reactivity as an aldehyde and the influence of its benzyloxy and methyl substituents. The aldehyde group can participate in nucleophilic addition reactions, while the benzyloxy group can undergo ether cleavage under acidic or basic conditions. The methyl group can influence the compound’s reactivity and stability through electronic and steric effects.
類似化合物との比較
Similar Compounds
4-Methylbenzaldehyde: Lacks the benzyloxy group, making it less reactive in certain substitution reactions.
3-Benzyloxybenzaldehyde: Lacks the methyl group, which can affect its reactivity and stability.
Benzaldehyde: Lacks both the benzyloxy and methyl groups, making it less versatile in synthetic applications.
Uniqueness
3-(Benzyloxy)-4-methylbenzaldehyde is unique due to the presence of both the benzyloxy and methyl groups, which enhance its reactivity and make it a valuable intermediate in organic synthesis. The combination of these substituents allows for a broader range of chemical transformations and applications compared to its simpler analogs.
特性
IUPAC Name |
4-methyl-3-phenylmethoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-12-7-8-14(10-16)9-15(12)17-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUDZOTZLOZAII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{1-azabicyclo[3.2.1]octan-4-ylidene}hydroxylamine](/img/structure/B3203990.png)










